molecular formula C6H6ClN3O B8701878 3-chloro-N-methylpyrazine-2-carboxamide

3-chloro-N-methylpyrazine-2-carboxamide

Cat. No.: B8701878
M. Wt: 171.58 g/mol
InChI Key: YNXCSBRVQKYVCN-UHFFFAOYSA-N
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Description

3-chloro-N-methylpyrazine-2-carboxamide is a chemical compound with a pyrazine ring substituted with a chlorine atom at the third position and a carboxylic acid methylamide group at the second position.

Preparation Methods

The synthesis of 3-chloro-N-methylpyrazine-2-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-chloro-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby blocking their function .

Comparison with Similar Compounds

3-chloro-N-methylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-N-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11)

InChI Key

YNXCSBRVQKYVCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CN=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloropyrazine-2-carboxylic acid chloride (350 mg, 2.0 mmol) in THF (10 mL) was added methylamine (300 mg, 10 mmol) and triethylamine (303 mg, 3.0 mmol). The reaction mixture was stirred at RT for 3 h. The reaction solution was concentrated under reduced pressure to give the desired compound (200 mg, yield 100%).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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